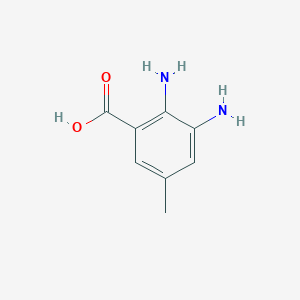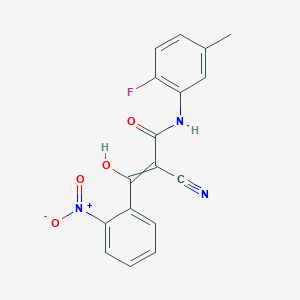![molecular formula C11H11N3O4S B1441825 3-{[(1H-Pyrazol-4-yl)methyl]sulfamoyl}benzoesäure CAS No. 1183510-85-1](/img/structure/B1441825.png)
3-{[(1H-Pyrazol-4-yl)methyl]sulfamoyl}benzoesäure
Übersicht
Beschreibung
3-{[(1H-pyrazol-4-yl)methyl]sulfamoyl}benzoic acid is a useful research compound. Its molecular formula is C11H11N3O4S and its molecular weight is 281.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-{[(1H-pyrazol-4-yl)methyl]sulfamoyl}benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[(1H-pyrazol-4-yl)methyl]sulfamoyl}benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielles Mittel
3-{[(1H-Pyrazol-4-yl)methyl]sulfamoyl}benzoesäure: wurde auf sein Potenzial als antibakterielles Mittel untersucht. Die Verbindung hat sich als Wachstumsinhibitor von arzneimittelresistenten Bakterien wie Staphylococcus aureus und Acinetobacter baumannii erwiesen . Diese Bakterien sind dafür bekannt, schwere Infektionen im Gesundheitswesen zu verursachen, und die Fähigkeit der Verbindung, ihr Wachstum bei niedrigen Konzentrationen zu hemmen, während sie für menschliche Zellen ungiftig ist, ist bedeutsam.
Modulation der biologischen Aktivität
Die Pyrazol-Einheit ist ein herausragendes Merkmal in Verbindungen mit verschiedenen biologischen Aktivitäten. Pyrazol-Derivate wurden ausgiebig auf ihre biologischen Potenzen untersucht, einschließlich ihrer Rolle bei der Modulation biologischer Aktivitäten . Diese Verbindung mit ihrem Pyrazol-Kern könnte an verschiedenen biologischen Prozessen beteiligt sein und als zentrales Gerüst für die Entwicklung neuer Therapeutika dienen.
Synthese von Inhibitoren
3-(1H-Pyrazol-4-ylmethylsulfamoyl)benzoesäure: wird als Reagenz bei der Synthese verschiedener Inhibitoren verwendet, darunter solche, die auf VEGF, Aurora, RHO (ROCK), Janus Kinase 2, c-MET und andere abzielen . Diese Inhibitoren haben erhebliche Auswirkungen auf die Behandlung von Krankheiten wie Krebs, was die Verbindung in der medizinischen Chemie wertvoll macht.
Antikrebs-Eigenschaften
Pyrazol-Derivate wurden als Antikrebs-Eigenschaften identifiziert. Struktur-Aktivitäts-Beziehungsstudien (SAR) zeigen, dass bestimmte Derivate eine potente zytotoxische Aktivität aufweisen, was darauf hindeutet, dass diese Verbindung ein Vorläufer bei der Synthese neuer Antikrebsmittel sein könnte .
Metall-organische Gerüste (MOFs)
Diese Verbindung kann als Monomer zur Synthese von MOF-Materialien verwendet werden . MOFs sind poröse Materialien mit Anwendungen in der Gasspeicherung, Trennung und Katalyse. Die Einarbeitung der Verbindung in die MOF-Synthese könnte zur Entwicklung neuer Materialien mit verbesserten Eigenschaften führen.
Synthese heterozyklischer Verbindungen
Als heterozyklische Verbindung spielt 3-(1H-Pyrazol-4-ylmethylsulfamoyl)benzoesäure eine entscheidende Rolle bei der Synthese anderer heterozyklischer Verbindungen . Diese Verbindungen sind in verschiedenen Bereichen wichtig, darunter Pharmazeutika, Agrochemikalien und Materialwissenschaften.
Eigenschaften
IUPAC Name |
3-(1H-pyrazol-4-ylmethylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c15-11(16)9-2-1-3-10(4-9)19(17,18)14-7-8-5-12-13-6-8/h1-6,14H,7H2,(H,12,13)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRDKSRGTPGLJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CNN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1441748.png)
![4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B1441749.png)

![2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid](/img/structure/B1441752.png)


![2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441758.png)
![3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441759.png)
![3-[(2-Ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441762.png)
![3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441763.png)
![3-{[3-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441764.png)
